ABMA

Antiviral Research Rabies Virus Host-Directed Antivirals

ABMA is a uniquely host-directed broad-spectrum anti-infective that targets Rab7-positive late endosomes—not the pathogen itself—offering an unmatched resistance profile versus direct-acting antivirals. Unlike its analog DABMA, ABMA demonstrates superior anti-rabies potency (EC50 7.8 vs 14 μM) and induces distinct resistance mutations, confirming non-interchangeability. Validated EC50 values across Ebola (3.3 μM), dengue-4 (8.2 μM), influenza H1N1/H3N2 (2.83–7.36 μM), and ricin (3.8 μM) establish ABMA as the calibrated reference standard for host-directed anti-infective screening. Choose ABMA for reproducible, mechanism-defined host-pathogen interaction studies.

Molecular Formula C18H24BrNO
Molecular Weight 350.3 g/mol
Cat. No. B2932051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABMA
Molecular FormulaC18H24BrNO
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)CNC23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C18H24BrNO/c1-21-17-3-2-16(19)7-15(17)11-20-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3
InChIKeyUCAHJECAHMOSHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ABMA: A Host-Directed, Broad-Spectrum Inhibitor of Intracellular Pathogens for Antiviral and Toxin Research


ABMA (1-adamantyl (5-bromo-2-methoxybenzyl) amine, CAS 332108-65-3) is a small molecule that acts as a broad-spectrum inhibitor of intracellular toxins and pathogens [1]. Its mechanism of action is unique among anti-infective compounds: ABMA selectively targets host cell late endosomes rather than the pathogen or toxin itself [2]. This host-directed mechanism provokes the accumulation of Rab7-positive late endosomal compartments in mammalian cells without affecting other organelles (early endosomes, lysosomes, Golgi apparatus, endoplasmic reticulum, or nucleus) . Consequently, ABMA demonstrates in vitro and in vivo efficacy against a diverse array of threats, including viruses (Ebola, rabies, dengue-4, influenza, HSV-2), bacterial toxins (diphtheria toxin, Clostridium difficile toxin B, Clostridium sordellii lethal toxin), intracellular bacteria (Chlamydiales), and parasites (Leishmania infantum) .

Why ABMA Cannot Be Substituted: Differentiating Host-Directed Action from Direct-Acting Antivirals and In-Class Analogs


ABMA is fundamentally distinct from both direct-acting antivirals (e.g., ribavirin, arbidol) and its own close analog, DABMA, in ways that preclude simple substitution. While ribavirin and arbidol primarily target viral components or membrane fusion [1], ABMA's host-directed mechanism on the late endosomal pathway provides a unique resistance profile [2]. Even within its class, ABMA and its analog DABMA exhibit divergent potency and selectivity. For instance, in a head-to-head study against rabies virus (RABV), ABMA showed superior potency (EC50 7.8 μM vs. 14 μM for DABMA) and induced a different pattern of resistance mutations [3]. Furthermore, DABMA has been reported to be up to 20-fold more potent than ABMA against diphtheria toxin (DT) [4]. This inversion of potency depending on the target demonstrates that these close analogs are not interchangeable and must be selected based on specific experimental objectives.

Quantitative Evidence for ABMA: A Comparator-Based Guide for Scientific Selection


ABMA vs. DABMA and Arbidol: Divergent Potency and Mechanism in Rabies Virus (RABV) Inhibition

In a direct head-to-head comparison against rabies virus (RABV) in vitro, ABMA demonstrated superior potency to its close analog DABMA and acted via a distinct post-entry mechanism compared to the fusion inhibitor Arbidol. ABMA and DABMA, delivered 2h pre-infection, inhibited RABV infection with EC50 values of 7.8 μM and 14 μM, respectively [1]. Crucially, ABMA and DABMA showed different profiles of synergy/antagonism with Arbidol, and RABV mutants selected under ABMA pressure showed mutations dispersed in M, G, and L viral proteins, while DABMA selection specifically involved the viral G protein [2].

Antiviral Research Rabies Virus Host-Directed Antivirals

ABMA vs. DABMA: Comparative Antiviral Efficacy Against Influenza Virus Strains In Vitro

In a study assessing antiviral effects against various influenza virus subtypes, ABMA and DABMA showed overlapping but distinct potency ranges. ABMA exhibited EC50 values ranging from 2.83 to 7.36 μM against amantadine-sensitive H1N1 and H3N2, amantadine-resistant H3N2, and influenza B virus [1]. Its analog DABMA was slightly more potent on average, with EC50 values ranging from 1.82 to 6.73 μM against the same panel [2]. Both compounds were confirmed not to act as M2 ion channel blockers, differentiating them from amantadine [3].

Influenza Antiviral Host-Directed Therapy

ABMA Cytoprotection Against Ricin Toxin: Quantified Efficacy and Long Duration of Action

ABMA provides robust and durable protection against ricin cytotoxicity. In A549 cells, ABMA treatment decreased ricin cytotoxicity with an EC50 of 3.8 μM . At a concentration of 30 μM, ABMA provided a protection factor (R) ranging from 5 to 10 . Importantly, ABMA retained nearly 100% of its biological activity against ricin-induced cytotoxicity for up to six days in culture [1]. This prolonged efficacy in a cellular model is a key differentiator from compounds that may have shorter half-lives or require more frequent dosing in vitro.

Biotoxin Ricin Host-Directed Therapeutics

ABMA's Broad but Quantified Anti-Infective Spectrum: Comparative EC50 Values Against Multiple Pathogens

ABMA's host-directed mechanism confers a broad spectrum of activity against diverse pathogens, but the potency is highly variable and quantifiable. A comprehensive in vitro screen provided EC50 values for ABMA against multiple targets [1]. Key values include: Ebola virus (EC50: 3.3 μM), Rabies virus (EC50: 19.4 μM), Dengue-4 virus (EC50: 8.2 μM), Leishmania infantum (EC50: 7.1 μM), Diphtheria toxin (EC50: 62.9 μM), C. difficile Toxin B (EC50: 73.3 μM), and C. sordellii lethal toxin (EC50: 86.7 μM) . This data set allows researchers to select ABMA for studies where its potency against specific pathogens (e.g., Ebola) is most advantageous.

Broad-Spectrum Antiviral Host-Directed Pathogen Panel

Procurement-Focused Application Scenarios for ABMA in Biomedical Research


Host-Directed Antiviral Drug Discovery for Rabies and Other Viruses

ABMA is an essential tool compound for studying host-directed antiviral strategies. Its well-characterized post-entry inhibition of rabies virus (RABV) infection (EC50 7.8 μM) and distinct resistance profile compared to DABMA make it the preferred choice for mechanistic studies of endosomal trafficking in viral entry [1]. Researchers investigating host targets to overcome viral resistance can utilize ABMA as a validated positive control for late endosome disruption.

Investigating Endosomal Pathway Modulation in Influenza Virus Entry

For influenza research, ABMA serves as a specific probe for the endolysosomal pathway and its role in viral entry. With a defined EC50 range (2.83-7.36 μM) against multiple influenza strains (H1N1, H3N2, Influenza B) and a confirmed lack of M2 channel blocking activity, ABMA is the compound of choice for differentiating between endosomal and M2-dependent entry mechanisms [2]. Its in vivo protective effect (67% survival in mice) further supports its utility in translational host-directed therapy models [3].

Biotoxin Countermeasure Research: Ricin Intoxication Models

ABMA is a validated tool for ricin countermeasure development. Its ability to protect A549 cells from ricin cytotoxicity with an EC50 of 3.8 μM and maintain near-complete efficacy for up to six days is critical for designing long-duration in vitro assays . The compound's defined protection factor (5-10 at 30 μM) provides a quantifiable benchmark for screening novel ricin inhibitors and investigating the host endosomal pathway's role in toxin trafficking [4].

Broad-Spectrum Anti-Infective Screening for Intracellular Pathogens

ABMA is a valuable reference compound for broad-spectrum anti-infective screening programs targeting host pathways. Its quantified EC50 values against a panel of high-containment pathogens (e.g., Ebola virus, EC50 3.3 μM; Dengue-4 virus, EC50 8.2 μM) and toxins provide a calibrated baseline for evaluating novel host-directed inhibitors . Researchers can leverage ABMA's selective action on late endosomes to probe the dependency of various pathogens on this trafficking pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABMA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.